N-Boc-2-nitrobenzenesulfonamide
Description
Significance of Sulfonamides in Contemporary Organic Chemistry
The sulfonamide functional group, characterized by the structure R−S(=O)₂−NR₂, is a cornerstone of modern organic and medicinal chemistry. wikipedia.orgwisdomlib.org These organosulfur compounds are typically crystalline and relatively unreactive, which historically made them useful for creating crystalline derivatives of amines for identification purposes based on their melting points. wikipedia.org
In contemporary synthesis, sulfonamides are recognized for their diverse applications. wisdomlib.orgnih.gov They are integral to the synthesis of a wide array of pharmacologically active agents, including antibacterial, anticancer, anti-inflammatory, and antiviral drugs. nih.govontosight.ai The sulfonamide moiety is a key structural feature in many approved medicines. nih.gov Beyond medicinal chemistry, sulfonamides serve as important protecting groups for amines. nih.gov The acidic nature of the N-H bond in NH-sulfonamides allows the corresponding sulfonamide anion to be a potent reactant in N-alkylation and Mitsunobu reactions, further broadening their synthetic utility. nih.gov
Historical Context and Evolution of Nitrobenzenesulfonamides as Synthetic Reagents
Benzenesulfonamides, particularly 2- and 4-nitrobenzenesulfonamides derived from primary amines, have become a special class of derivatives in synthetic organic chemistry. sci-hub.se A pivotal moment in their application came in 1995 when Fukuyama and his colleagues reported the use of nitrobenzenesulfonamides for the selective monoalkylation of primary amines. sci-hub.setcichemicals.com This procedure, which became known as the Fukuyama amination, offered a significant advantage over previous methods due to the mild conditions required to cleave the activating/protecting nitrobenzenesulfonyl group. sci-hub.seorgsyn.org
The 2-nitrobenzenesulfonyl (o-Ns) group proved to be particularly effective as it can be readily removed under mild conditions using a thiol, such as 2-mercaptoethanol (B42355) or thiophenol, in the presence of a base like DBU or cesium carbonate. sci-hub.seresearchgate.net This mild deprotection is compatible with many other sensitive functional groups and acid/base-labile linkers used in solid-phase synthesis, a technique for building molecules on a solid support. sci-hub.seresearchgate.net The stability of the 2-nitrobenzenesulfonamide (B48108) group under both acidic and basic conditions further enhances its utility as a protecting group for primary and secondary amines. orgsyn.org The development of the Fukuyama methodology significantly impacted synthetic strategies, especially in solid-phase synthesis and the preparation of complex nitrogen-containing molecules. sci-hub.se
Overview of N-Boc-2-nitrobenzenesulfonamide's Prominence in Academic Research
This compound has emerged as a prominent and versatile reagent in academic research, primarily for the synthesis of amines and their derivatives. It serves as a key starting material in the Fukuyama amination protocol, where it reacts with alkyl halides or alcohols (under Mitsunobu conditions) to form N-Boc-protected o-nitrobenzenesulfonyl amines. tcichemicals.com These intermediates can then be selectively deprotected at either the nosyl or Boc position to yield mono-protected primary amines, which are valuable in multi-step syntheses. tcichemicals.comtcichemicals.com
The reagent's utility extends to various specialized applications:
Peptide and Peptoid Synthesis: In the construction of peptides (chains of amino acids), this compound is used to introduce the Boc protecting group onto the N-terminus of the peptide chain. smolecule.com It is also employed in the synthesis of peptoids, which are mimics of peptides with enhanced stability, by preparing N-substituted glycine (B1666218) building blocks. acs.org
Macrocyclization: The compound facilitates the formation of macrocycles (large cyclic molecules) by selectively alkylating amines, which initiates and controls the cyclization process. smolecule.com This is crucial for synthesizing macrocyclic compounds with potential applications in drug discovery. smolecule.comthieme-connect.com
Synthesis of Complex Molecules: Researchers have utilized this compound in the total synthesis of complex natural products like polyamine toxins. pharm.or.jp The "Ns-strategy" allows for the selective protection and activation of amine groups within intricate molecular architectures. pharm.or.jpnih.gov For instance, it was used in a high-yield Mitsunobu reaction for the synthesis of a precursor to 1-Deoxymannojirimycin. griffith.edu.au
The table below summarizes some key properties of this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₄N₂O₆S |
| Molecular Weight | 318.30 g/mol |
| Appearance | White to Almost white powder/crystal |
| Melting Point | 143.0 to 147.0 °C |
| Solubility | Slightly soluble in Methanol |
| CAS Number | 198572-71-3 |
The following table highlights examples of reactions involving this compound documented in academic literature.
| Reaction Type | Reactants | Conditions | Product Type | Reference |
| N-Alkylation | 7-bromo-1-heptanol (B124907) | K₂CO₃, TBAI, DMF, 60 °C | N-alkylated sulfonamide | thieme-connect.com |
| Mitsunobu Reaction | Methyl 1,3-isopropylidene-d-fructofuranose, PPh₃, DIAD | THF | N-substituted sulfonamide | griffith.edu.au |
| Amine Synthesis | Alkyl halides or Alcohols | Basic conditions or Mitsunobu conditions | o-nitrobenzenesulfonyl (o-Ns) protected amines | tcichemicals.com |
| Peptoid Monomer Synthesis | Primary amines, bromoacetate (B1195939) ester | Multi-step synthesis | N-substituted glycines | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-nitrophenyl)sulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-11(2,3)19-10(14)12-20(17,18)9-7-5-4-6-8(9)13(15)16/h4-7H,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYBGHIVTXTUCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456738 | |
| Record name | N-Boc-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198572-71-3 | |
| Record name | N-Boc-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Boc 2 Nitrobenzenesulfonamide and Its Functionalized Analogues
Established Synthetic Routes to N-Boc-2-nitrobenzenesulfonamide
The most common and established method for synthesizing this compound involves the direct N-acylation of 2-nitrobenzenesulfonamide (B48108). This transformation is typically high-yielding and straightforward.
The reaction proceeds by treating commercially available 2-nitrobenzenesulfonamide with di-tert-butyl dicarbonate (B1257347) (Boc₂O). thieme-connect.com This reaction is conducted in an appropriate solvent, such as dichloromethane (B109758) (CH₂Cl₂), in the presence of a base and a catalyst. thieme-connect.com Triethylamine (B128534) (Et₃N) is commonly used as the base to neutralize the acidic sulfonamide proton, while 4-dimethylaminopyridine (B28879) (DMAP) is often added in catalytic amounts to accelerate the acylation process. thieme-connect.com The reaction is typically carried out at room temperature and yields the desired this compound in high purity after standard workup and purification by chromatography or recrystallization. thieme-connect.comsmolecule.com Yields for this process are frequently reported to be around 95%. thieme-connect.com An alternative, though related, approach involves the use of tert-butyl chloroformate as the acylating agent with a base like triethylamine. smolecule.com
Table 1: Typical Reaction for the Synthesis of this compound
| Reactant 1 | Reactant 2 | Reagents | Solvent | Yield | Reference |
| 2-Nitrobenzenesulfonamide | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP) | Dichloromethane (CH₂Cl₂) | 95% | thieme-connect.com |
Strategies for the Preparation of Substituted this compound Derivatives
This compound serves as a key starting material for the synthesis of various substituted derivatives, which are valuable precursors for N-protected primary amines. The primary strategies for introducing substituents involve the alkylation of the sulfonamide nitrogen.
Two principal protocols are employed for this alkylation: conventional alkylation and the Mitsunobu reaction. thieme-connect.com
Conventional Alkylation: This method involves reacting this compound with an alkyl halide. For example, the synthesis of N-(7-hydroxyheptyl)-N-Boc-2-nitrobenzenesulfonamide can be achieved by reacting this compound with 7-bromo-1-heptanol (B124907) in the presence of a base like potassium carbonate (K₂CO₃) and a phase-transfer catalyst such as tetra-n-butylammonium iodide in a polar aprotic solvent like dimethylformamide (DMF). thieme-connect.com
Mitsunobu Reaction: The Mitsunobu reaction is a powerful and versatile method for forming carbon-nitrogen bonds under mild conditions. tcichemicals.com It is particularly useful for synthesizing substituted this compound derivatives from alcohols. thieme-connect.com In a typical procedure, this compound is reacted with a primary or secondary alcohol in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (Ph₃P), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or di-tert-butyl azodicarboxylate (DTAD). thieme-connect.comsci-hub.se This protocol has been successfully used to prepare a wide array of derivatives, such as (R)-N-Boc-N-o-nitrobenzenesulfonylalanine ethyl ester from L-ethyl lactate. thieme-connect.comtcichemicals.com The Fukuyama-Mitsunobu reaction, a variant of this process, is specifically utilized for the synthesis of novel N-heterocyclic scaffolds. bham.ac.uk
These alkylated products are highly useful because the 2-nitrobenzenesulfonyl (nosyl) group can be selectively removed under mild conditions (e.g., using a thiol and a base), leaving the Boc-protected primary amine. thieme-connect.com This two-step sequence provides a general and efficient pathway for converting alcohols and alkyl halides into their corresponding N-Boc protected primary amines. thieme-connect.com
Table 2: Examples of Synthesis of Substituted this compound Derivatives
| Starting Material | Reagent | Reaction Type | Product | Reference |
| This compound | 7-Bromo-1-heptanol | Conventional Alkylation | N-(7-Hydroxyheptyl)-N-Boc-2-nitrobenzenesulfonamide | thieme-connect.com |
| This compound | L-Ethyl lactate | Mitsunobu Reaction | (R)-N-Boc-N-o-nitrobenzenesulfonylalanine ethyl ester | thieme-connect.comtcichemicals.com |
| This compound | Various Alcohols | Fukuyama-Mitsunobu | N-Alkylated-N-Boc-2-nitrobenzenesulfonamides | tcichemicals.comresearchgate.net |
Advanced Synthetic Approaches to Related Nitrobenzenesulfonamide Scaffolds
Building upon the fundamental reactivity of nitrobenzenesulfonamides, advanced synthetic methodologies have been developed to construct complex molecular architectures and diverse chemical libraries. These approaches often leverage solid-phase synthesis and intramolecular reactions to achieve high efficiency and structural diversity.
Solid-Phase Synthesis (SPS): The use of polymer-supported 2-nitrobenzenesulfonamides has become a cornerstone of modern synthetic strategies. sci-hub.se In this approach, the sulfonamide is anchored to a solid support, which simplifies purification by allowing reagents and byproducts to be washed away. researchgate.net This methodology is highly amenable to automation and the generation of compound libraries. For instance, this compound linkers have been developed for the solid-phase synthesis of primary and secondary amines. sci-hub.seresearchgate.net The Fukuyama amine synthesis protocol has also been adapted to solid supports for the efficient preparation of N-methyl amino acids. researchgate.net
Intramolecular Arylation Reactions: N,N-disubstituted 2-nitrobenzenesulfonamides can undergo base-mediated intramolecular C- and N-arylation reactions to form a variety of nitrogenous heterocycles. researchgate.net The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack. This can lead to reactions like the Truce-Smiles rearrangement, ultimately yielding complex scaffolds such as indazoles, quinazolinones, and quinoxalinones. researchgate.net The specific outcome of the reaction is often determined by the substitution pattern and the nature of the tether connecting the nucleophile to the sulfonamide. researchgate.net
Diversity-Oriented Synthesis (DOS): Nitrobenzenesulfonamides are valuable intermediates in diversity-oriented synthesis, a strategy aimed at creating structurally diverse small molecules for biological screening. sci-hub.sebham.ac.uk By combining the reliability of nitrobenzenesulfonamide chemistry with multi-component reactions or strategic intramolecular cyclizations, a wide range of molecular scaffolds can be accessed from common intermediates. sci-hub.seresearchgate.net For example, "advanced intermediates" prepared through Ugi four-component reactions involving nitrobenzenesulfonamides can be used to synthesize libraries of diverse heterocycles like dihydropyrazinones. researchgate.net
Table 3: Overview of Advanced Synthetic Approaches
| Approach | Description | Key Intermediates | Resulting Scaffolds | Reference |
| Solid-Phase Synthesis (SPS) | Synthesis on a polymer support to facilitate purification and automation. | Polymer-supported 2-nitrobenzenesulfonamides, this compound linkers. | Primary/secondary amines, peptoids, heterocyclic libraries. | sci-hub.seresearchgate.netresearchgate.net |
| Intramolecular Arylation | Base-mediated cyclization via nucleophilic attack on the nitro-activated aromatic ring. | N,N-disubstituted 2-nitrobenzenesulfonamides. | Indazoles, quinazolinones, quinoxalinones, 3-amino-2-oxindoles. | researchgate.net |
| Diversity-Oriented Synthesis (DOS) | Strategy to create large collections of structurally diverse molecules. | Ugi reaction products, other multi-component reaction intermediates. | Dihydropyrazinones and other diverse heterocycles. | sci-hub.sebham.ac.ukresearchgate.net |
N Boc 2 Nitrobenzenesulfonamide As a Versatile Amine Protecting Group
The Fukuyama Amination Strategy: Foundational Principles and Mechanistic Insights
In 1995, Fukuyama reported a method for the selective monoalkylation of primary amines that has since become a method of choice for this transformation. sci-hub.se The strategy is predicated on the use of 2-nitrobenzenesulfonamides (Ns-amides) as both a protecting and an activating group. researchgate.nettcichemicals.com The electron-withdrawing nature of the o-nitro group on the benzene (B151609) ring increases the acidity of the sulfonamide proton, facilitating its alkylation. tcichemicals.com The subsequent cleavage of the resulting N,N-disubstituted sulfonamide under mild conditions furnishes the desired secondary amine. sci-hub.seresearchgate.net
The initial step in the Fukuyama strategy involves the protection of a primary amine. This is readily achieved by reacting the amine with 2-nitrobenzenesulfonyl chloride (NsCl or o-Ns-Cl) in the presence of a base such as triethylamine (B128534) or pyridine. orgsyn.org The reaction proceeds in high yield to form the corresponding N-monosubstituted 2-nitrobenzenesulfonamide (B48108). tcichemicals.comorgsyn.org This sulfonamide is stable under various reaction conditions, including both strong acid and base, making it a robust protecting group for subsequent synthetic manipulations. tcichemicals.comorgsyn.org
The synthesis of N-Boc-2-nitrobenzenesulfonamide from commercially available 2-nitrobenzenesulfonamide can be accomplished in high yield (95%) by treatment with di-tert-butyl dicarbonate (B1257347) (Boc₂O), triethylamine, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). thieme-connect.com This this compound serves as a key intermediate for the preparation of N-Boc protected primary amines from alcohols or alkyl halides. thieme-connect.comtcichemicals.com
The alkylation of the sulfonamide nitrogen is a key step. Due to the acidity of the N-H bond, alkylation proceeds smoothly under two main sets of conditions:
Conventional Alkylation : This involves reacting the N-protected sulfonamide with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as N,N-dimethylformamide (DMF). researchgate.netorgsyn.org
Mitsunobu Reaction : This protocol allows for the alkylation using alcohols. The reaction is carried out with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). researchgate.netthieme-connect.comresearchgate.net The Mitsunobu conditions are particularly advantageous as they expand the scope of the reaction to include alcohols as alkylating agents. sci-hub.setcichemicals.com
The this compound intermediate can be effectively alkylated using either of these methods to yield the N-alkylated, N-Boc-protected 2-nitrobenzenesulfonamide. thieme-connect.comtcichemicals.com
Table 1: Representative Alkylation Reactions of N-Carboalkoxy-2-nitrobenzenesulfonamides
| Starting Material | Alkylating Agent | Conditions | Product | Yield | Reference |
| This compound | Benzyl bromide | Cs₂CO₃, DMF | N-Boc-N-benzyl-2-nitrobenzenesulfonamide | 98% | thieme-connect.com |
| This compound | (L)-Ethyl lactate | PPh₃, DEAD, Benzene | (R)-N-Boc-N-o-nitrobenzenesulfonylalanine ethyl ester | 91% | thieme-connect.com |
| N-Alloc-2-nitrobenzenesulfonamide | 4-Methoxybenzyl chloride | Cs₂CO₃, DMF | N-Alloc-N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide | 97% | thieme-connect.com |
| N-Cbz-2-nitrobenzenesulfonamide | Isopropyl alcohol | PPh₃, DEAD, THF | N-Cbz-N-isopropyl-2-nitrobenzenesulfonamide | 92% | thieme-connect.com |
A significant advantage of the Fukuyama strategy is the mild conditions required for deprotection. sci-hub.se The 2-nitrobenzenesulfonyl (Ns) group is readily cleaved by treatment with a soft nucleophile, typically a thiol, in the presence of a base. researchgate.nettcichemicals.com Common reagents include thiophenol (PhSH) with potassium carbonate or cesium carbonate (Cs₂CO₃), or 2-mercaptoethanol (B42355) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). sci-hub.seresearchgate.netresearchgate.net
The mechanism involves a nucleophilic aromatic substitution where the thiolate anion attacks the electron-deficient aromatic ring of the sulfonamide, forming a Meisenheimer complex. researchgate.nettcichemicals.com This intermediate then collapses to release the secondary amine and the corresponding sulfinate.
Crucially, the N-Boc and Ns groups can be removed selectively.
Ns Group Removal : Treatment of the N-alkylated this compound with a thiol/base system cleaves the Ns group, leaving the Boc group intact to yield an N-Boc-protected amine. tcichemicals.comthieme-connect.com
Boc Group Removal : The Boc group is labile to acid and can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), while the Ns group remains unaffected. thieme-connect.comfishersci.co.ukwikipedia.org This regenerates the N-alkyl-2-nitrobenzenesulfonamide, which can be used for further synthesis or deprotected to the primary amine. tcichemicals.comthieme-connect.com
Table 2: Deprotection Conditions for Ns and Boc Groups
| Protecting Group | Reagents | Conditions | Result | Reference |
| 2-Nitrobenzenesulfonyl (Ns) | Thiophenol, K₂CO₃ | DMF, Room Temp | Cleavage of Ns group | researchgate.netthieme-connect.com |
| 2-Nitrobenzenesulfonyl (Ns) | 2-Mercaptoethanol, DBU | DMF, Room Temp | Cleavage of Ns group | researchgate.net |
| tert-Butoxycarbonyl (Boc) | Trifluoroacetic Acid (TFA) | CH₂Cl₂, Room Temp | Cleavage of Boc group | thieme-connect.comfishersci.co.uk |
| tert-Butoxycarbonyl (Boc) | HCl in Methanol | Room Temp | Cleavage of Boc group | wikipedia.org |
Orthogonal Protecting Group Strategies Incorporating this compound
Orthogonal protection, where one protecting group can be removed selectively in the presence of another, is a powerful tool in complex molecule synthesis. organic-chemistry.org The this compound system is highly amenable to such strategies. The stability of the Ns group under acidic conditions, combined with the stability of the Boc group to the thiolate conditions used for Ns cleavage, provides a robust orthogonal pair. thieme-connect.comorganic-chemistry.org
This orthogonality is particularly valuable in the synthesis of polyamines and other molecules requiring differential functionalization of multiple amino groups. researchgate.netresearchgate.net For instance, a primary amine can be protected as an Ns-amide, alkylated, and then the Ns group can be removed while other acid-labile groups like Boc or base-labile groups like Fluorenylmethyloxycarbonyl (Fmoc) elsewhere in the molecule remain untouched. researchgate.netthieme-connect.comorganic-chemistry.org Similarly, the Boc group can be cleaved from this compound intermediates without affecting the Ns group. tcichemicals.comthieme-connect.com The combined use of 2-nitrobenzenesulfonamides and 2,4-dinitrobenzenesulfonamides, which can also be selectively deprotected, further expands the possibilities for synthesizing complex diamines and polyamines. acs.org
Comparative Analysis with Alternative Amine Protecting Groups in Complex Synthetic Sequences
The utility of this compound is best understood when compared to other common amine protecting groups.
vs. Tosyl (Ts) Group : The p-toluenesulfonyl (tosyl) group is a classic sulfonamide protecting group known for its high stability. monash.edunih.gov However, its removal requires harsh conditions, such as treatment with sodium in liquid ammonia (B1221849) or strong acids at high temperatures, which are incompatible with many sensitive functional groups. thieme-connect.commonash.edu The Fukuyama method using the 2-nitrobenzenesulfonyl group is significantly milder, making it more suitable for complex syntheses. sci-hub.sethieme-connect.com
vs. Boc Group : The tert-butoxycarbonyl (Boc) group is perhaps the most common amine protecting group in non-peptide chemistry, prized for its easy installation and acid-labile removal. fishersci.co.ukorganic-chemistry.org However, the N-H of a Boc-protected amine is not acidic and cannot be readily alkylated. The this compound combines the features of both groups: the Boc group allows for eventual mild deprotection to the primary amine, while the Ns group activates the nitrogen for alkylation. thieme-connect.com
vs. Cbz and Fmoc Groups : The benzyloxycarbonyl (Cbz) and Fmoc groups are mainstays of peptide synthesis. masterorganicchemistry.com Cbz is typically removed by hydrogenolysis, and Fmoc by treatment with a base like piperidine. masterorganicchemistry.com The Ns group offers an alternative deprotection strategy (thiolysis) that is orthogonal to both. researchgate.netthieme-connect.com This allows for the selective N-alkylation of a specific amine in the presence of Cbz- or Fmoc-protected amines, a valuable tactic in peptide and peptoid synthesis. researchgate.net
Reactivity and Transformational Chemistry of N Boc 2 Nitrobenzenesulfonamide
Nucleophilic Alkylation Reactions
The presence of the electron-withdrawing 2-nitrobenzenesulfonyl group significantly increases the acidity of the N-H proton in N-Boc-2-nitrobenzenesulfonamide, facilitating its deprotonation and subsequent alkylation. This enhanced nucleophilicity allows for efficient reactions with a variety of electrophiles. thieme-connect.comtcichemicals.com
Mitsunobu Reaction Applications Involving this compound
The Mitsunobu reaction provides a powerful method for the alkylation of this compound with a broad range of primary and secondary alcohols, proceeding with a characteristic inversion of stereochemistry at the alcohol center. organic-chemistry.orgnih.gov This reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The reaction is initiated by the formation of a phosphonium (B103445) intermediate from the phosphine and the azodicarboxylate, which then activates the alcohol for nucleophilic attack by the deprotonated this compound. organic-chemistry.orgyoutube.com
This methodology has been successfully applied in the synthesis of various N-protected primary amines. thieme-connect.com For instance, the reaction of this compound with alcohols under Mitsunobu conditions provides access to N-alkylated-N-Boc-2-nitrobenzenesulfonamides, which can be subsequently deprotected to yield the desired N-Boc protected primary amines. thieme-connect.comtcichemicals.com The mild reaction conditions and high yields make this a preferred method for introducing the Boc-protected amino group. thieme-connect.com
A notable application is in the synthesis of medium-sized cyclic amines, where an intramolecular Mitsunobu reaction of a precursor containing both a hydroxyl group and an this compound moiety can efficiently form eight- to ten-membered rings. thieme-connect.com This strategy has also been utilized in the solid-phase synthesis of complex molecules, such as in the preparation of peptidyl resins where the sulfonamide is alkylated with a guanidinylbutanol derivative. nih.gov
| Reactant 1 | Reactant 2 (Alcohol) | Reagents | Product | Application |
| This compound | Primary/Secondary Alcohols | PPh3, DEAD/DIAD | N-Alkylated-N-Boc-2-nitrobenzenesulfonamides | Synthesis of N-Boc protected primary amines thieme-connect.comtcichemicals.com |
| This compound | (-)-Ethyl lactate | PPh3, DEAD | N-(1-Ethoxycarbonylethyl)-N-Boc-2-nitrobenzenesulfonamide | Synthesis of N-Boc alanine (B10760859) derivative tcichemicals.com |
| ω-Hydroxy-N-Boc-2-nitrobenzenesulfonamide | - | PPh3, DEAD | Medium-sized cyclic amine | Synthesis of 8- to 10-membered rings thieme-connect.com |
| This compound peptidyl resin | N,N′-diBoc-guanidinylbutanol | PPh3, DIAD | Alkylated peptidyl resin | Solid-phase peptide synthesis nih.gov |
Reactions with Alkyl Halides and Diverse Electrophiles
This compound readily undergoes alkylation with a variety of alkyl halides under basic conditions. thieme-connect.comtcichemicals.com The presence of a base, such as potassium carbonate (K2CO3), facilitates the deprotonation of the sulfonamide, generating a potent nucleophile that efficiently displaces the halide. thieme-connect.com This method is a cornerstone for the synthesis of N-protected primary amines from alkyl halides. thieme-connect.com
The versatility of this approach is demonstrated in the synthesis of various complex molecules. For example, in the preparation of precursors for medium-sized cyclic amines, this compound has been alkylated with bromo-alcohols. thieme-connect.com This reaction is also a key step in multi-step syntheses on solid supports, where the sulfonamide is anchored to a resin and then alkylated. sci-hub.se
Beyond simple alkyl halides, this reagent can react with other electrophiles. These reactions are fundamental in creating diverse molecular scaffolds for various applications in medicinal chemistry and materials science. smolecule.com
| Reactant 1 | Electrophile | Base/Conditions | Product | Application |
| This compound | Alkyl Halides | K2CO3 | N-Alkylated-N-Boc-2-nitrobenzenesulfonamides | Synthesis of N-protected primary amines thieme-connect.comtcichemicals.com |
| This compound | 7-bromo-1-heptanol (B124907) | K2CO3, TBAI | N-(7-hydroxyheptyl)-N-Boc-2-nitrobenzenesulfonamide | Precursor for cyclic amine synthesis thieme-connect.com |
| Immobilized this compound | Alkyl Halides | Base | Resin-bound N-alkylated sulfonamides | Solid-phase synthesis sci-hub.se |
Intramolecular Cyclization Reactions and Ring Closure Strategies Directed by the this compound Group
The this compound group is a powerful tool for directing intramolecular cyclization reactions to form a variety of heterocyclic structures, including medium-sized rings and macrocycles. thieme-connect.comsmolecule.com The acidic nature of the sulfonamide proton and the ability of the nosyl group to act as a good leaving group under certain conditions are key to these transformations.
One prominent strategy involves the intramolecular alkylation of a precursor containing both the this compound moiety and a suitable electrophile, such as an alkyl halide. tcichemicals.com This approach has been effectively used to synthesize eight- to ten-membered cyclic amines. thieme-connect.com For instance, treatment of a halide-containing this compound derivative with a base like cesium carbonate (Cs2CO3) can induce cyclization to afford the desired heterocyclic product. tcichemicals.com
The intramolecular Fukuyama-Mitsunobu reaction is another elegant strategy for ring closure. researchgate.net In this case, a molecule containing a hydroxyl group and the this compound group can be cyclized under Mitsunobu conditions to form cyclic ethers or amines. thieme-connect.com This method has proven particularly effective for the synthesis of challenging medium-sized rings, which are often difficult to prepare using other methods. thieme-connect.com
Furthermore, the this compound group can participate in domino reactions. For example, an intermolecular SN2 reaction can be followed by an intramolecular cyclization, leading to the rapid construction of complex fused ring systems. researchgate.net These cyclization strategies are valuable in the total synthesis of natural products and the development of novel molecular architectures. researchgate.netnih.gov
C-N Bond Forming Transformations Mediated by this compound Derivatives
Derivatives of this compound are instrumental in a variety of carbon-nitrogen (C-N) bond-forming reactions, a cornerstone of organic synthesis. snnu.edu.cn These transformations are crucial for the construction of amines, amides, and other nitrogen-containing functional groups that are prevalent in pharmaceuticals and biologically active compounds. snnu.edu.cn
The Fukuyama amination protocol, which utilizes 2-nitrobenzenesulfonamides, provides a powerful method for the synthesis of primary and secondary amines. tcichemicals.comtcichemicals.com this compound can be considered a precursor in this context. After alkylation via Mitsunobu or with alkyl halides, the resulting N-alkylated-N-Boc-2-nitrobenzenesulfonamide can be selectively deprotected. thieme-connect.comtcichemicals.com Removal of the nosyl group under mild conditions with a thiol, such as thiophenol, and a base yields the N-Boc protected amine. thieme-connect.comtcichemicals.com Subsequent removal of the Boc group under acidic conditions then furnishes the primary amine. tcichemicals.com Alternatively, the N-alkylated sulfonamide can be deprotected at the Boc position and further alkylated before nosyl group removal to yield secondary amines. tcichemicals.comtcichemicals.com
This strategy has been widely adopted for the synthesis of a diverse range of amines due to its mild conditions and broad functional group tolerance. thieme-connect.comtcichemicals.com It has also been adapted for solid-phase synthesis, allowing for the efficient preparation of libraries of N-substituted α-amino acids and their derivatives. researchgate.net
Rearrangements and Unconventional Reactivity Patterns of this compound Scaffolds
While primarily known for its role in alkylation and C-N bond formation, scaffolds derived from this compound can exhibit interesting and sometimes unconventional reactivity, including rearrangements.
One notable rearrangement is the Smiles-type rearrangement. This reaction involves the intramolecular aromatic nucleophilic substitution of an electron-poor aromatic ring, such as the 2-nitrophenyl group of the sulfonamide. acs.org This process can lead to the formation of new C-C or C-N bonds and the construction of novel heterocyclic systems. For example, N-phenacyl-2-cyano-4-nitrobenzenesulfonamides derived from amino acids have been shown to undergo a cascade reaction involving intramolecular C-arylation (a Smiles rearrangement variant), followed by cyclization to form complex imidazo[2,1-a]isoindolones. acs.org
In some instances, particularly in solid-phase synthesis, unexpected rearrangements have been observed during the sulfonylation step or subsequent reactions. nih.gov These rearrangements can be sequence-dependent and influenced by steric effects of adjacent protecting groups. nih.gov While often considered side reactions, a thorough understanding of these rearrangement pathways can sometimes be exploited for the synthesis of unique molecular architectures. For example, a desymmetrization/rearrangement strategy has been a key step in the enantioselective total synthesis of complex alkaloids like (-)-hunterine A, although this specific example did not directly involve this compound, it highlights the synthetic potential of rearrangement reactions in complex molecule synthesis. acs.org
Applications of N Boc 2 Nitrobenzenesulfonamide in Advanced Synthetic Paradigms
Catalytic Methodologies Utilizing N-Boc-2-nitrobenzenesulfonamide
Beyond its use as a linker, the structural motifs within this compound make it and its derivatives highly relevant to modern catalytic transformations. The interplay between the Boc-protected amine and the electron-withdrawing nitrobenzenesulfonyl group allows these compounds to serve as versatile substrates and precursors in both organocatalytic and metal-catalyzed reactions.
In the field of organocatalysis, this compound is not typically the catalyst itself but serves as a precursor to highly reactive substrates. The N-Boc protecting group is frequently used to generate stable precursors for imines that are then used in asymmetric reactions. For example, N-Boc protected alpha-amido sulfones are bench-stable compounds that generate N-Boc imines in situ for use in organocatalytic asymmetric Mannich-type reactions. researchgate.net These reactions, often catalyzed by chiral phase-transfer catalysts or bifunctional squaramides, produce enantioenriched beta-amino acids. researchgate.netrsc.org
Similarly, N-Boc ketimines derived from pyrazolin-5-ones have been employed in squaramide-catalyzed asymmetric domino reactions with γ-hydroxyenones to construct complex spirooxazolidines with high enantioselectivity. rsc.orgdoi.org The Boc group is critical in these transformations, as it activates the imine for nucleophilic attack and its steric bulk helps to control the stereochemical outcome of the reaction.
Therefore, this compound can be envisioned as a valuable precursor for generating N-(2-nitrobenzenesulfonyl)-imines. The powerful electron-withdrawing nature of the nosyl group would render the resulting imine highly electrophilic and susceptible to attack by a wide range of soft nucleophiles in organocatalytic asymmetric addition reactions, such as Michael or Friedel-Crafts reactions. The subsequent facile removal of the nosyl group provides a route to chiral amines that might be otherwise difficult to access.
| Reaction Type | N-Boc Substrate Type | Organocatalyst Class | Product Class |
|---|---|---|---|
| Asymmetric Mannich Reaction | N-Boc-alpha-amido sulfones (in situ imine) | Phase-Transfer Catalyst | β³-Amino Acids |
| Asymmetric Aza-Michael Addition | N-Boc pyrazolinone ketimines | Bifunctional Squaramide | Spirooxazolidines |
| Asymmetric Addition | N-Boc aldimines | Bifunctional Tertiary-Amine Squaramide | Chiral N,S-acetals |
| Atroposelective C-N Cleavage | N-sulfonyl biaryl lactams (N-Boc attempted) | Bifunctional Thiourea | Axially Chiral Biaryl Amino Acids |
In metal-catalyzed reactions, sulfonamides are widely used as directing groups or as precursors to valuable nitrogen-containing products. While direct catalytic applications of this compound are not prevalent, its derivatives are well-suited for integration into metal-catalyzed asymmetric syntheses. The combination of the Boc group and the nosyl group allows for a sequence of N-alkylation followed by metal-catalyzed cross-coupling.
For example, the N-H bond of 2-nitrobenzenesulfonamide (B48108) is acidic, and after protection and alkylation, the resulting N-alkyl-N-Boc-2-nitrobenzenesulfonamide could serve as a substrate in various transformations. The nosyl group is a known participant in palladium-catalyzed reactions, and its presence can influence the reactivity and selectivity of processes such as C-H activation or amination reactions.
Furthermore, chiral ligands incorporating sulfonamide moieties are increasingly used in asymmetric metal catalysis. For instance, novel heterobimetallic Cu/Sm complexes with aminophenol sulfonamide ligands have been developed for anti-selective asymmetric Henry reactions. While not using the 2-nitrobenzenesulfonyl group specifically, this demonstrates the principle of using sulfonamides to create a defined chiral environment around a metal center. This compound could serve as a starting material for the synthesis of new, electronically-tuned chiral ligands, where the nitro group provides specific electronic properties that could modulate the catalytic activity and selectivity of the metal complex. The Boc group would serve as a temporary protecting group during the ligand synthesis.
Diversity-Oriented Synthesis (DOS) with this compound Building Blocks
Diversity-oriented synthesis aims to efficiently generate a collection of structurally diverse molecules to explore novel chemical space for biological screening. The utility of this compound in DOS lies in its capacity to participate in a variety of chemical transformations, leading to a range of distinct molecular frameworks. The Boc (tert-butoxycarbonyl) protecting group offers a stable yet readily cleavable handle for the amine functionality, allowing for its strategic deprotection and subsequent derivatization. Simultaneously, the 2-nitrobenzenesulfonamide moiety can act as a leaving group or be involved in cyclization reactions, further contributing to skeletal diversity.
Research in related areas has demonstrated the utility of the 2-nitrobenzenesulfonyl (nosyl) group in the synthesis of complex and diverse scaffolds. For instance, in the construction of azetidine-based libraries, an o-nitrobenzenesulfonyl chloride was employed to facilitate the formation of spirocyclic intermediates. This highlights the potential of the nosyl group, a key component of this compound, to enable the synthesis of intricate three-dimensional structures, a primary goal of DOS.
The general strategy for employing this compound in a DOS workflow would involve a series of divergent reaction pathways starting from this central building block. Initial reactions could modify the aromatic ring or the sulfonamide group, followed by the removal of the Boc protecting group to unmask the amine for a host of diversification reactions. These could include acylation, alkylation, or participation in multicomponent reactions to append a variety of substituents.
A hypothetical DOS approach could involve the following stages:
Scaffold Elaboration: Utilizing the reactivity of the nitro-substituted aromatic ring through nucleophilic aromatic substitution (SNAr) reactions to introduce initial diversity points.
Boc Deprotection: Removal of the Boc group under acidic conditions to reveal the primary or secondary amine.
Appendage Diversification: Reaction of the liberated amine with a library of diverse building blocks (e.g., carboxylic acids, aldehydes, sulfonyl chlorides) to create a wide array of amides, amines, and sulfonamides.
Cyclization Strategies: Intramolecular reactions, potentially involving the sulfonamide and a newly introduced functional group, to generate various heterocyclic scaffolds.
While specific and detailed examples of large-scale libraries built from this compound are not extensively documented in publicly available research, the principles of DOS and the known reactivity of its constituent functional groups strongly support its potential as a valuable tool for generating molecular diversity.
Table of Research Findings:
| Reaction Type | Reactant Partner (Example) | Potential Scaffold/Product Class |
| Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., amines, thiols) | Substituted benzenesulfonamides |
| Boc Deprotection followed by Acylation | Acyl chlorides, Carboxylic acids | N-Acyl-2-nitrobenzenesulfonamides |
| Boc Deprotection followed by Reductive Amination | Aldehydes, Ketones | N-Alkyl-2-nitrobenzenesulfonamides |
| Intramolecular Cyclization (Post-Modification) | Internal nucleophile | Fused heterocyclic systems |
Synthetic Utility in the Construction of Complex Molecular Architectures
Design and Synthesis of Nitrogen-Containing Heterocyclic Compounds
The unique electronic properties of the nosyl group in N-Boc-2-nitrobenzenesulfonamide render the sulfonamide nitrogen acidic and the N-H bond readily cleavable, while also activating the nitrogen for nucleophilic attack. This reactivity is harnessed in a variety of cyclization strategies to forge complex nitrogenous heterocycles.
Benzodiazepine and Benzothiadiazepine Derivative Synthesis
This compound and its parent compound, 2-nitrobenzenesulfonamide (B48108), are instrumental in the synthesis of benzodiazepines and their sulfur-containing bioisosteres, benzothiadiazepines, which are scaffolds of significant pharmacological interest.
A notable strategy involves the solid-phase synthesis of 2,3-dihydrobenzo[f] Current time information in Bangalore, IN.smolecule.compharm.or.jpthiadiazepin-4(5H)-one 1,1-dioxides. In this method, α-amino acids immobilized on a Wang resin are first sulfonylated with 2-nitrobenzenesulfonyl chlorides. The resulting sulfonamides are then alkylated using the Fukuyama-Mitsunobu procedure. Subsequent reduction of the nitro group and cleavage from the polymer support, followed by reaction with thionyl chloride, yields the target benzothiadiazepine derivatives in good purity. researchgate.net Another approach to 1,2,5-benzothiadiazepine 1,1-dioxides utilizes 2-nitrobenzenesulfonamide as a precursor to N-(o-nitrobenzenesulfonyl)-1,2-amino ketones, which undergo reductive cyclization to form the desired heterocycle. researchgate.net
The synthesis of pyrrolo Current time information in Bangalore, IN.nih.govbenzodiazepines (PBDs), a class of potent antitumor agents, also benefits from this chemistry. mdpi.com For instance, the Ugi four-component condensation reaction has been employed to create pyrrolobenzodiazepines and related structures, showcasing the versatility of multicomponent reactions in building complex heterocyclic systems. researchgate.net
| Heterocycle Class | Synthetic Strategy | Key Precursor/Reaction | Reference(s) |
| Benzothiadiazepines | Solid-phase synthesis | Immobilized α-amino acids, 2-nitrobenzenesulfonyl chloride, Fukuyama-Mitsunobu alkylation | researchgate.net |
| Benzothiadiazepines | Reductive cyclization | N-(o-nitrobenzenesulfonyl)-1,2-amino ketones | researchgate.net |
| Pyrrolo Current time information in Bangalore, IN.nih.govbenzodiazepines | Ugi four-component condensation | Bifunctional pyrrole (B145914) derivatives | researchgate.net |
Construction of Pyrrolidines and Fused Pyrrolidine (B122466) Systems
The pyrrolidine ring is a ubiquitous motif in pharmaceuticals and natural products. whiterose.ac.uk this compound plays a key role in advanced strategies for the enantioselective synthesis of substituted pyrrolidines.
A powerful method involves a sequence of successive nucleophilic and electrophilic allylations. This process begins with an iridium-catalyzed transfer hydrogenative carbonyl C-allylation to create a homoallylic alcohol. This intermediate then undergoes a Tsuji-Trost N-allylation with 2-nitrobenzenesulfonamide, followed by a Mitsunobu cyclization to furnish enantiomerically enriched N-protected 2,4-disubstituted pyrrolidines. nih.govacs.org This approach highlights the utility of the sulfonamide as a competent nucleophile in palladium-catalyzed allylic substitution reactions. whiterose.ac.uk
Furthermore, the 2-nitrobenzenesulfonamide (Ns) group is employed in domino reactions to construct fused pyrrolidine systems. For example, the fused cyclohexane (B81311) and pyrrolidine core of the Strychnos alkaloids can be assembled via a domino intermolecular and intramolecular SN2 cyclization between a suitable cyclization precursor and 2-nitrobenzenesulfonamide (NsNH2). researchgate.net
| Product | Synthetic Approach | Key Reactions | Reference(s) |
| 2,4-Disubstituted Pyrrolidines | Successive Allylation | Iridium-catalyzed C-allylation, Tsuji-Trost N-allylation, Mitsunobu cyclization | nih.govacs.org |
| Fused Pyrrolidine Systems | Domino Cyclization | Intermolecular and intramolecular SN2 reactions | researchgate.net |
Formation of Piperazinones and Dihydropyrazinones
Piperazinone and dihydropyrazinone cores are prevalent in medicinal chemistry. This compound is integral to innovative methods for accessing these scaffolds, particularly through multicomponent reactions.
The Ugi reaction serves as a powerful platform for generating molecular diversity. In one strategy, Ugi adducts are prepared from N-Boc protected amino acids (like Boc-Phe-OH or Boc-Pro-OH), an isocyanide, an aldehyde, and an aminoacetaldehyde dimethyl acetal (B89532). mdpi.com Subsequent treatment of these adducts with trifluoroacetic acid (TFA) cleaves both the Boc and acetal protecting groups, triggering a cyclization cascade. Depending on the starting amino acid and reaction conditions (e.g., the use of a reducing agent like triethylsilane), this can lead to the formation of 3,4-dihydropyrazin-2(1H)-ones or the corresponding saturated piperazin-2-ones. mdpi.com
On solid support, N-alkylation of an immobilized nosyl-dipeptide with 1,2-dibromoethane (B42909), followed by spontaneous intramolecular cyclization, yields N-nosyl-protected oxopiperazines. sci-hub.se The Fukuyama 2-nitrobenzenesulfonamide protecting group strategy has also been applied to the facile synthesis of trisubstituted diketopiperazine (DKP) skeletons, further demonstrating its utility in constructing these important heterocyclic systems. researchgate.net
| Heterocycle | Synthetic Method | Key Features | Reference(s) |
| 3,4-Dihydropyrazin-2(1H)-ones | Ugi Reaction/Cyclization | N-Boc-amino acid derived Ugi adducts, TFA-mediated deprotection/cyclization | mdpi.com |
| Piperazin-2-ones | Ugi Reaction/Reductive Cyclization | N-Boc-amino acid derived Ugi adducts, TFA/Triethylsilane treatment | mdpi.com |
| N-Nosyl-oxopiperazines | Solid-Phase Synthesis | Immobilized Nos-dipeptide, alkylation with 1,2-dibromoethane, cyclization | sci-hub.se |
| Trisubstituted Diketopiperazines | Solid-Phase Synthesis | Fukuyama's 2-nitrobenzenesulfonamide protecting group | researchgate.net |
Synthesis of Other Annulated and Bridged Nitrogen-Containing Scaffolds
Beyond common heterocycles, this compound enables the creation of more complex, three-dimensional architectures such as annulated (fused) and bridged systems. These scaffolds are of increasing interest in drug discovery for exploring new chemical space.
An elegant example is the synthesis of a bridged 2,3-dihydro-2,6-methanobenzo[h] Current time information in Bangalore, IN.researchgate.netmdpi.comtriazonine-4,7(1H,5H)-dione. This structure was formed from an Ugi adduct derived from anthranilic acid, which underwent a tandem N-acyliminium ion cyclization-nucleophilic addition. mdpi.com The 2-nitrobenzenesulfonamide group is also crucial in macrocyclization reactions. Intramolecular alkylation of a nosyl group within a linear precursor has been shown to produce an 18-membered macrocyclic ring as the exclusive product in the synthesis of Lipogrammistin-A. researchgate.net
Furthermore, a cascade reaction involving an intramolecular conjugate addition/Truce-Smiles rearrangement/E1cb elimination of a 2-nitrobenzenesulfonamide-functionalized cyclohexenone provides a novel entry to the core scaffold of monoterpene indole (B1671886) alkaloids, which are complex, polycyclic structures. nih.gov On solid support, a building block named N-(4-methoxytrityl)-N-(2-nitrobenzenesulfonyl)-protected N,N-bis(2-aminoethyl)-β-alanine has been employed in the synthesis of cryptand-like macrobicyclic peptides, demonstrating the reagent's utility in constructing highly complex, caged structures. acs.org
Role in Total Synthesis Strategies for Natural Products and their Analogues
The reliability and mild conditions associated with the Fukuyama-Mitsunobu reaction and nosyl deprotection make this compound a strategic tool in the total synthesis of complex natural products.
The "Ns-strategy," which uses the 2-nitrobenzenesulfonamide group for both protection and activation, has been central to the total synthesis of the polyamine spider toxins HO-416b and Agel-489. pharm.or.jp In these syntheses, C-N bonds were constructed by alkylating the sulfonamide with alkyl halides or via Mitsunobu reaction. pharm.or.jp Similarly, the total synthesis of lipogrammistin-A, a marine peptide, was accomplished using the nosyl group to facilitate a key intramolecular alkylation to form an 18-membered ring. researchgate.net
In the realm of alkaloids, a cascade reaction initiated from a 2-nitrobenzenesulfonamide-functionalized precursor was the key step in the asymmetric total syntheses of (−)-limaspermidine, (−)-kopsinilam, and (−)-kopsinine. nih.gov The Mitsunobu reaction, often involving nosyl-protected amines, is a recurring theme. For example, it was used with N-carbobenzoxy-2-nitrobenzenesulfonamide in a synthetic route toward communesin alkaloids mdpi.com and in the synthesis of the lower half of (+)-vinblastine. rsc.org
Preparation of Pharmaceutical and Agrochemical Intermediates
This compound serves as a crucial intermediate in the synthesis of molecules destined for pharmaceutical and agrochemical applications. smolecule.comlookchem.com The ability to use this reagent to construct specific N-substituted amines and heterocyclic scaffolds is directly applicable to the generation of advanced intermediates for drug discovery programs. sci-hub.seresearchgate.net
The synthesis of N-substituted α-amino acids, which are important building blocks for peptidomimetics and other pharmaceutically relevant molecules, has been developed using Fukuyama's 2-nitrobenzenesulfonamide protecting group on a solid phase. researchgate.net The resulting secondary amines can be further elaborated into diverse structures.
Piperazinones, which can be synthesized using methods involving this compound chemistry, are themselves valuable intermediates. For example, 2-piperazinone is a precursor for synthesizing antibacterial drugs such as norfloxacin (B1679917) and pipemidic acid. google.com The synthetic routes enabled by this compound provide access to these and other valuable heterocyclic cores, underscoring its importance in the pipeline for developing new bioactive agents.
Building Blocks for the Synthesis of Biologically Active Molecules
This compound and its parent compound, 2-nitrobenzenesulfonamide, are pivotal building blocks in the synthesis of a wide array of biologically active molecules. Their utility stems from the unique properties of the 2-nitrobenzenesulfonyl (nosyl) group, which serves as both a protecting and an activating group for primary amines. This dual functionality is extensively exploited in the construction of complex molecular frameworks, particularly in the synthesis of peptidomimetics, heterocyclic compounds, and other structures of medicinal interest. sci-hub.setcichemicals.com
A key application lies in the Fukuyama-Mitsunobu reaction, a reliable method for the alkylation of the nosyl-protected amine. sci-hub.se This reaction's mild conditions allow for the introduction of a wide range of substituents, making it a cornerstone in the synthesis of elaborate molecules. For instance, this strategy has been employed in the solid-phase synthesis of philanthotoxin-related compounds. sci-hub.se
The versatility of this compound extends to the construction of various heterocyclic scaffolds. Through strategic N-alkylation and subsequent intramolecular cyclization, a diverse range of heterocyclic systems can be accessed. For example, N-alkylation of an immobilized nosyl-dipeptide with 1,2-dibromoethane leads to the formation of N-2-Nos-oxopiperazines after spontaneous intramolecular cyclization. sci-hub.se Similarly, this approach has been utilized to create benzo sci-hub.sewhiterose.ac.ukdiazepin-5-one derivatives, where an immobilized precursor is acylated, reduced, and then undergoes on-resin cyclization. sci-hub.se The synthesis of peptoids has also been achieved by alkylating 2-nitrobenzenesulfonamide with an immobilized bromoamide. sci-hub.se
The ability to selectively deprotect the nosyl group under mild conditions, typically using a thiol and a base, without affecting other protecting groups like the Boc group, adds another layer of synthetic utility. tcichemicals.com This orthogonality allows for the sequential functionalization of molecules, a crucial aspect in the synthesis of complex, polyfunctional compounds.
A summary of representative biologically active scaffolds synthesized using the nitrobenzenesulfonamide strategy is presented below:
| Scaffold | Synthetic Approach | Key Features |
| N-2-Nos-Oxopiperazines | N-alkylation of immobilized Nos-dipeptide with 1,2-dibromoethane followed by intramolecular cyclization. sci-hub.se | Provides a core structure for further derivatization. sci-hub.se |
| Benzo sci-hub.sewhiterose.ac.ukdiazepin-5-ones | Acylation of a deprotected precursor with 2-nitrobenzoic acid, reduction, and intramolecular on-resin cyclization. sci-hub.se | A privileged scaffold in medicinal chemistry. |
| Peptoids | Alkylation of 2-nitrobenzenesulfonamide with an immobilized bromoamide. sci-hub.se | Offers an alternative to traditional peptide synthesis. sci-hub.se |
| Philanthotoxin Analogues | Solid-phase synthesis utilizing Fukuyama-Mitsunobu alkylation of nosylamides. sci-hub.se | Important probes for studying ion channels. |
| Trisubstituted Tetrahydropyrazines and Piperazines | Alkylation of an N-Nos-protected terminal amino group with a bromoketone followed by cyclization. sci-hub.se | The nitrobenzenesulfonamide scaffold remains in the final structure. sci-hub.se |
Scaffolds for Drug Discovery and Medicinal Chemistry Research
The benzenesulfonamide (B165840) motif is a well-established pharmacophore and a privileged scaffold in medicinal chemistry, found in a multitude of clinically used drugs with diverse therapeutic applications, including antidepressant, antitumor, antiviral, and antimicrobial agents. sci-hub.se this compound, as a precursor to various substituted benzenesulfonamides, plays a significant role in the generation of novel molecular scaffolds for drug discovery and medicinal chemistry research. sci-hub.sesemanticscholar.org
The inherent reactivity of the nitrobenzenesulfonamide group allows for its incorporation into various molecular backbones, which can then be elaborated into libraries of compounds for biological screening. This approach is central to lead-oriented synthesis (LOS), which aims to efficiently generate structurally diverse, three-dimensional molecules with properties suitable for biological screening. whiterose.ac.uk
A notable example of this strategy is the synthesis of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids. semanticscholar.orgacs.org In this work, a modular approach was taken where a benzhydrylpiperazine core was linked to various amino acids, which were then coupled to a nitrobenzenesulfonamide moiety. semanticscholar.orgacs.org This molecular hybridization strategy aimed to combine the pharmacophoric features of each component to generate new chemical entities with enhanced biological activity. semanticscholar.org The resulting hybrids were evaluated for their antimycobacterial activity, with some compounds demonstrating excellent potency against Mycobacterium tuberculosis H37Rv strain and low cytotoxicity. semanticscholar.orgacs.org
The research findings from the synthesis of these hybrids are summarized in the table below, highlighting the structure-activity relationships observed.
| Compound Class | Key Structural Features | Biological Activity Highlights |
| Benzhydrylpiperazine-nitrobenzenesulfonamide hybrids | Combination of benzhydrylpiperazine, amino acid linker, and nitrobenzenesulfonamide. semanticscholar.orgacs.org | Showed excellent antituberculosis activity with a high selectivity index. semanticscholar.orgacs.org |
| 2,4-Dinitrobenzenesulfonamide derivatives | Presence of two electron-withdrawing nitro groups on the phenyl ring of the sulfonamide. semanticscholar.orgacs.org | Emerged as the most potent analogues in the series for anti-TB activity. semanticscholar.orgacs.org |
| Fluorinated benzhydrylpiperazine derivatives | Introduction of fluorine atoms on the benzhydryl moiety. semanticscholar.orgacs.org | Did not lead to a significant improvement in antituberculosis activity. semanticscholar.orgacs.org |
The use of this compound and related reagents in solid-phase synthesis further enhances their utility in drug discovery. sci-hub.se By immobilizing these scaffolds on a solid support, large libraries of diverse compounds can be rapidly synthesized and screened for biological activity. acs.org This high-throughput approach accelerates the identification of new lead compounds and the exploration of structure-activity relationships. rsc.org
The ability to generate diverse and complex molecular architectures from a common starting material is a powerful tool in medicinal chemistry. This compound, through its versatile reactivity and role as a key building block, provides a robust platform for the construction of novel scaffolds with the potential to address a wide range of therapeutic targets.
Future Perspectives and Emerging Research Avenues
Innovations in N-Boc-2-nitrobenzenesulfonamide-Mediated Chemical Transformations
The dual functionality of this compound serves as a powerful tool for enabling novel and efficient synthetic routes. The 2-nitrobenzenesulfonamide (B48108) (nosyl) portion readily undergoes alkylation under mild conditions, such as the Fukuyama-Mitsunobu reaction, while the tert-butoxycarbonyl (Boc) group provides stable protection for the sulfonamide nitrogen, which can be selectively removed. tcichemicals.comnih.gov This unique reactivity profile is driving innovations in several areas of chemical synthesis.
One significant area of innovation is in the synthesis of complex macrocycles and natural products. The "Ns-strategy," which utilizes the activating nature of the nosyl group for C-N bond formation, has proven highly effective. pharm.or.jp For instance, this strategy has been pivotal in the total synthesis of polyamine toxins like HO-416b and Agel-489, where the 2-nitrobenzenesulfonamide moiety is used for efficient backbone construction and subsequent alkylation steps. pharm.or.jpuva.nl Researchers have also found that the Ns-group is particularly useful for the cyclization of medium-sized rings (8-, 9-, and 10-membered), a traditionally challenging synthetic task. tcichemicals.com
Furthermore, the compound is instrumental in developing novel methods for creating N-substituted α-amino acids and their derivatives, which are key components of peptidomimetics and other biologically active molecules. researchgate.net Its application in solid-phase synthesis, where it can be used as a linker, allows for the efficient, step-wise construction of complex peptide chains and polyamines. researchgate.netsci-hub.se The mild conditions required for both the alkylation of the nosylamide and the subsequent cleavage of the nosyl and Boc groups make it highly compatible with sensitive functional groups present in these complex biomolecules. tcichemicals.comresearchgate.net
Table 1: Selected Innovations in Chemical Transformations
| Transformation Type | Key Role of this compound/Ns-moiety | Example Application | Reference |
|---|---|---|---|
| Macrocyclization | Acts as a macrocyclization agent by facilitating intramolecular alkylation under mild conditions. smolecule.com | Synthesis of 13-membered cyclic enkephalin analogues. | sci-hub.se |
| Natural Product Synthesis | Serves as both a protecting and activating group in the "Ns-strategy" for efficient C-N bond formation. | Total synthesis of polyamine spider toxins HO-416b and Agel-489. | pharm.or.jpuva.nl |
| N-Substituted Amino Acids | Enables solid-phase synthesis of N-substituted α-amino acids via Fukuyama's protecting group strategy. | Facile synthesis of trisubstituted diketopiperazine (DKP) skeletons. | researchgate.net |
| Complex Amine Synthesis | Provides a robust platform for the synthesis of secondary amines via the Fukuyama-Mitsunobu reaction with easily removable by-products. | Synthesis of a complex lipopeptide for targeted gene delivery. | rsc.org |
| Synthesis of Chiral Ligands | Used as a building block for creating new proline-derived organocatalysts. | Condensation with N-Boc-(S)-proline to form a novel catalyst. |
Exploration in the Development of Functional Materials
The precise and controllable reactivity of this compound is being explored for the bottom-up synthesis of sophisticated functional materials. An emerging and significant application is in the construction of mechanically interlocked molecules (MIMs), such as catenanes and rotaxanes. uva.nlnih.govnobelprize.org These molecules, where components are linked by a mechanical bond rather than a covalent one, have applications in molecular switches, sensors, and drug delivery systems. nobelprize.org In one approach, the N-Boc-N-nosyl group has been investigated for its potential as a leaving group in palladium-catalyzed reactions designed to form the interlocked structures. uva.nl The ability to use the sulfonamide's reactivity to guide the assembly of molecular components opens new pathways for creating these complex topologies.
Another avenue of research involves using this compound derivatives as linkers in solid-phase synthesis to create functionalized polymers and surfaces. sci-hub.se By anchoring the molecule to a solid support, it can serve as a versatile handle for the subsequent attachment and modification of various chemical entities. This approach allows for the creation of materials with tailored properties, such as specific binding affinities or catalytic activities. The development of this compound linkers for the solid-phase preparation of primary and secondary amines is a key step in this direction, enabling the controlled functionalization of resin beads that can be used in high-throughput screening or as scavengers. sci-hub.se
Table 2: Applications in Functional Material Development
| Material Class | Role of this compound | Potential Application | Reference |
|---|---|---|---|
| Mechanically Interlocked Molecules (MIMs) | The N-Boc-N-nosyl group can act as a reactive handle in template-directed synthesis to form the mechanical bond. | Molecular machines, sensors, responsive materials. | uva.nl |
| Functionalized Polymers | Serves as a versatile linker for attaching molecules to a solid support (e.g., polystyrene resin). sci-hub.se | Drug discovery libraries, heterogeneous catalysts, scavenging resins. | sci-hub.seethernet.edu.et |
| Surface Modification | Enables covalent attachment of amines and polyamines to surfaces for tailored chemical and physical properties. | Biocompatible coatings, chemical sensors, chromatographic media. | sci-hub.se |
Integration with Flow Chemistry and Automated Synthesis Platforms
The properties that make this compound a powerful tool in traditional and solid-phase synthesis also make it an ideal candidate for integration into modern automated synthesis and continuous flow platforms. These next-generation manufacturing technologies demand reactions that are high-yielding, fast, robust, and produce minimal by-products, all of which are characteristic of chemistries involving this reagent. ethernet.edu.et
The extensive use of 2-nitrobenzenesulfonamides in solid-phase synthesis is a direct bridge to their application in automated systems. researchgate.netsci-hub.se Automated peptide synthesizers, for example, rely on the same principles of sequential reactions on a solid support. ethernet.edu.et The mild conditions of the Fukuyama-Mitsunobu reaction and the selective, clean deprotection of both the nosyl and Boc groups are highly advantageous for automation, as they minimize side reactions and simplify purification, which is often a bottleneck in automated processes. nih.govrsc.org The development of modified Fukuyama-Mitsunobu procedures that generate by-products that are easily removed further enhances the compound's suitability for these systems. rsc.org
While specific studies detailing the use of this compound in continuous flow reactors are still emerging, the underlying reactions are well-suited for this transition. researchgate.net The Fukuyama family of reactions is already being investigated for implementation in flow protocols. researchgate.net The ability to perform high-yielding alkylations under mild conditions could enable the development of telescoped or flow-through processes for the synthesis of complex amines and polyamines, significantly reducing production time and improving safety and scalability. The use of solid-supported versions of the reagent or related scavengers could further streamline these processes by allowing for in-line purification.
Table 3: Features Enabling Integration with Automated and Flow Synthesis
| Feature | Advantage for Automation/Flow Chemistry | Relevant Chemistry | Reference |
|---|---|---|---|
| Mild Reaction Conditions | Reduces energy consumption and minimizes degradation of sensitive substrates and equipment fouling. | Fukuyama-Mitsunobu alkylation proceeds readily at or near room temperature. | nih.gov |
| High Yields & Clean Reactions | Simplifies purification, which is a major challenge in automated systems; increases process efficiency. | Modified procedures generate easily removable by-products. | rsc.org |
| Solid-Phase Compatibility | Allows direct translation to automated solid-phase synthesizers for peptides, oligos, and small molecules. | Use as a linker on polystyrene and other resins is well-established. | researchgate.netsci-hub.se |
| Orthogonal Deprotection | Enables precise, sequential reaction control in multi-step automated syntheses without intermediate purification. | Nosyl group is removed with mild thiols/base; Boc group is removed with mild acid. | tcichemicals.com |
| Predictable Reactivity | Increases the reliability and reproducibility of automated processes. | The "Ns-strategy" provides a robust method for C-N bond formation. | pharm.or.jp |
Q & A
Q. What are the standard synthetic routes for preparing N-Boc-2-nitrobenzenesulfonamide, and what key intermediates are involved?
The synthesis typically involves sulfonamide formation using 2-nitrobenzenesulfonyl chloride (or sulfenyl chloride derivatives, e.g., 2-nitrobenzenesulfenyl chloride ) and a Boc-protected amine. The Boc group (tert-butoxycarbonyl) is introduced via reaction with di-tert-butyl dicarbonate under basic conditions . Key intermediates include the sulfonyl chloride precursor and the Boc-protected amine, with purification often achieved via recrystallization or column chromatography.
Q. Which analytical techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the Boc group (δ ~1.3 ppm for tert-butyl protons) and sulfonamide NH protons (δ ~7–9 ppm). Infrared (IR) spectroscopy identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (e.g., as in ) resolves stereochemical details.
Q. How does the nitro group at the 2-position influence the reactivity of the sulfonamide moiety?
The electron-withdrawing nitro group enhances the electrophilicity of the sulfonamide sulfur, facilitating nucleophilic substitution or cross-coupling reactions. It also stabilizes intermediates in multi-step syntheses, such as peptide coupling or protection/deprotection sequences .
Advanced Research Questions
Q. What experimental strategies mitigate competing side reactions during Boc deprotection of this compound?
Boc deprotection under acidic conditions (e.g., TFA or HCl/dioxane) must avoid sulfonamide cleavage. Controlled reaction times (<2 hours at 0–25°C) and scavengers (e.g., anisole) minimize side reactions. Alternative methods, such as photolabile or enzyme-labile protecting groups, are explored for sensitive substrates .
Q. How can regioselectivity challenges in sulfonylation reactions involving 2-nitrobenzenesulfonyl derivatives be addressed?
Steric and electronic factors dominate regioselectivity. Computational modeling (e.g., DFT) predicts reactive sites, while directing groups (e.g., ortho-nitro substituents) guide sulfonylation. Solvent polarity (e.g., DMF vs. THF) and temperature modulation further refine selectivity .
Q. What are the limitations of X-ray crystallography in resolving structural ambiguities of this compound derivatives?
Crystal packing effects and disorder in the nitro or Boc groups may obscure bond lengths/angles. Complementary techniques like solid-state NMR or electron diffraction are recommended for high-resolution structural validation .
Q. How do solvent and pH conditions affect the stability of this compound in aqueous media?
Hydrolysis of the sulfonamide bond occurs in strongly acidic (pH <2) or basic (pH >10) conditions. Stability studies using HPLC monitoring (e.g., ) show optimal stability in aprotic solvents (e.g., DMSO) at neutral pH.
Q. What methodologies enable the detection of trace impurities in this compound batches?
Ultra-performance liquid chromatography (UPLC) coupled with charged aerosol detection (CAD) or LC-MS/MS identifies impurities at <0.1% levels. Common impurities include des-nitro derivatives or Boc-deprotected byproducts .
Methodological Challenges
Q. How can computational tools predict the binding affinity of this compound derivatives with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes or receptors. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) experimentally validate predicted binding constants .
Q. What strategies optimize the scalability of this compound synthesis for multi-gram applications?
Continuous flow reactors improve heat/mass transfer for exothermic sulfonylation steps. Green chemistry approaches (e.g., water as a solvent) reduce waste, while immobilized catalysts enhance Boc protection efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
